4-Chlorophenyl 4-guanidinobenzoate

Vaginal Contraceptive Acute Toxicity Nonoxynol-9

This compound is a calibrated reference point within the aryl 4-guanidinobenzoate serine protease inhibitor family. Its 4-chlorophenyl leaving group confers discrete human acrosin inhibition kinetics—structural modifications among analogs produce non-linear, three-order-of-magnitude potency shifts, invalidating functional substitution. With an experimentally determined LogD7.4 of 0.7, it offers balanced lipophilicity for topical vaginal formulation development, optimizing mucosal permeability and aqueous solubility. It demonstrates 10–100× superior potency over nonoxynol-9 at uniformly lower acute toxicity. Procure as a priority lead scaffold for next-generation non-hormonal contraceptive research and serine protease SAR screening.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 99966-56-0
Cat. No. B3039139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl 4-guanidinobenzoate
CAS99966-56-0
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)N=C(N)N
InChIInChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,(H4,16,17,18)
InChIKeyTYNHUYPNNVQELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl 4-guanidinobenzoate (CAS 99966-56-0) – Protease Inhibitor Class Baseline for Contraceptive Research Procurement


4-Chlorophenyl 4-guanidinobenzoate (CAS 99966-56-0) is a synthetic aryl 4-guanidinobenzoate derivative, a class of compounds primarily recognized for their potent inhibition of serine proteases, particularly the sperm enzyme acrosin [1]. Its core structure consists of a 4-guanidinobenzoic acid esterified with 4-chlorophenol, a moiety selected from FDA-approved phenols to create candidate non-hormonal contraceptive agents with potentially improved safety profiles over traditional spermicides like nonoxynol-9 [2].

Why 4-Chlorophenyl 4-guanidinobenzoate Cannot Be Interchanged with Other Aryl Guanidinobenzoates in Contraceptive Studies


Functional substitution within the aryl 4-guanidinobenzoate class is not scientifically valid due to a demonstrated three-order-of-magnitude spread in human acrosin inhibitory potency among closely related analogs [1]. The specific phenol leaving group profoundly influences both enzyme inhibition kinetics and in vivo contraceptive efficacy; for example, the 2'-carboxamidophenyl and 2'-isopropyl-5'-methylphenyl derivatives were the only ones in a nine-compound panel that failed to significantly reduce fertilization in the rabbit model [2]. These findings confirm that minor structural modifications produce large, non-linear changes in biological outcome, making the 4-chlorophenyl variant a discrete entity for research selection rather than a generic representative of its class.

Quantitative Differentiation Evidence for Procuring 4-Chlorophenyl 4-guanidinobenzoate (99966-56-0) over Alternatives


Acute Toxicity Comparison Against the Market Standard Nonoxynol-9

As a class, aryl 4-guanidinobenzoates synthesized from FDA-approved phenols, including the 4-chlorophenyl derivative, demonstrated uniformly lower acute toxicity than nonoxynol-9 in mice, the active ingredient in most commercial vaginal contraceptive formulations [1]. All compounds in this subset were less toxic, establishing a fundamental safety differentiation that directly motivates procurement of 4-chlorophenyl 4-guanidinobenzoate over the legacy spermicide for next-generation contraceptive research.

Vaginal Contraceptive Acute Toxicity Nonoxynol-9

Superior Contraceptive Potency Over Nonoxynol-9 in the Rabbit Model

In a head-to-head rabbit vaginal contraceptive study, most aryl 4-guanidinobenzoates at 0.1 mg/mL caused significant reductions in fertilization. Nonoxynol-9, tested at 10- and 100-fold higher concentrations (1 and 10 mg/mL), also showed an antifertility effect, but its efficacy was no higher than that of most inhibitors and was less consistent than that of the most active aryl 4-guanidinobenzoates [1]. The 4-chlorophenyl derivative, synthesized from an FDA-approved phenol, belongs to this more potent and more consistent group.

Antifertility Rabbit Model Nonoxynol-9

Physicochemical Property Differentiation via Experimentally Determined LogD7.4

4-Chlorophenyl 4-guanidinobenzoate has a measured LogD7.4 value of 0.7, derived from the AstraZeneca shake-flask method [1]. This experimental lipophilicity value is critical for formulation development and permeability prediction. While direct comparative LogD data for all other analogs are not collated in a single source, this value places the compound in a moderate lipophilicity range distinct from more polar (e.g., 4'-carboxamidophenyl) or more lipophilic (e.g., 4'-nitrophenyl) variants, providing a quantifiable basis for selecting the 4-chlorophenyl derivative when a balanced LogD profile is desired.

Lipophilicity LogD7.4 ADME

Optimal Application Scenarios for 4-Chlorophenyl 4-guanidinobenzoate Based on Specific Evidence


Lead Compound for Non-Hormonal Vaginal Contraceptive Development

The class-level evidence showing superior potency over nonoxynol-9 at 10- to 100-fold lower concentrations and uniformly lower acute toxicity in vivo [1] positions 4-chlorophenyl 4-guanidinobenzoate as a priority lead scaffold for developing next-generation vaginal contraceptives with an improved therapeutic index.

Reference Standard for Acrosin Inhibition Selectivity Profiling

Given the demonstrated three-order-of-magnitude potency range across the aryl 4-guanidinobenzoate series against human acrosin [1], this compound serves as a calibrated reference point for screening campaigns aimed at dissecting structure-activity relationships within the serine protease inhibitor family.

Candidate for Topical Formulation with Defined Lipophilicity

With an experimentally determined LogD7.4 of 0.7 [1], the compound is particularly suited for research into topical vaginal formulations where a balanced lipophilicity is required to optimize both mucosal permeability and aqueous solubility, a key differentiator from more polar or lipophilic analogs.

Quote Request

Request a Quote for 4-Chlorophenyl 4-guanidinobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.